Cas no 1547059-04-0 (2-(4-(oxetan-3-yl)phenyl)acetic acid(WXC08659))

2-(4-(oxetan-3-yl)phenyl)acetic acid(WXC08659) Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(oxetan-3-yl)phenyl)acetic acid(WXC08659)
- 2-(4-(oxetan-3-yl)phenyl)acetic acid
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- MDL: MFCD31652558
- Inchi: 1S/C11H12O3/c12-11(13)5-8-1-3-9(4-2-8)10-6-14-7-10/h1-4,10H,5-7H2,(H,12,13)
- InChI Key: NBKRAOKECROHJV-UHFFFAOYSA-N
- SMILES: C1(CC(O)=O)=CC=C(C2COC2)C=C1
2-(4-(oxetan-3-yl)phenyl)acetic acid(WXC08659) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D774260-100mg |
2-(4-(oxetan-3-yl)phenyl)acetic acid |
1547059-04-0 | 95% | 100mg |
$655 | 2023-09-04 | |
A2B Chem LLC | AX09914-250mg |
2-(4-(oxetan-3-yl)phenyl)acetic acid |
1547059-04-0 | 95% | 250mg |
$795.00 | 2024-04-20 | |
A2B Chem LLC | AX09914-1g |
2-(4-(oxetan-3-yl)phenyl)acetic acid |
1547059-04-0 | 95% | 1g |
$1935.00 | 2024-04-20 | |
eNovation Chemicals LLC | D774260-1g |
2-(4-(oxetan-3-yl)phenyl)acetic acid |
1547059-04-0 | 95% | 1g |
$3150 | 2024-06-06 | |
eNovation Chemicals LLC | D774260-1g |
2-(4-(oxetan-3-yl)phenyl)acetic acid |
1547059-04-0 | 95% | 1g |
$3285 | 2025-02-19 | |
eNovation Chemicals LLC | D774260-100mg |
2-(4-(oxetan-3-yl)phenyl)acetic acid |
1547059-04-0 | 95% | 100mg |
$590 | 2025-02-27 | |
1PlusChem | 1P01DIYI-250mg |
2-(4-(oxetan-3-yl)phenyl)acetic acid |
1547059-04-0 | 95% | 250mg |
$918.00 | 2024-06-20 | |
eNovation Chemicals LLC | D774260-250mg |
2-(4-(oxetan-3-yl)phenyl)acetic acid |
1547059-04-0 | 95% | 250mg |
$1420 | 2025-02-27 | |
eNovation Chemicals LLC | D774260-1g |
2-(4-(oxetan-3-yl)phenyl)acetic acid |
1547059-04-0 | 95% | 1g |
$3285 | 2025-02-27 | |
1PlusChem | 1P01DIYI-1g |
2-(4-(oxetan-3-yl)phenyl)acetic acid |
1547059-04-0 | 95% | 1g |
$2222.00 | 2024-06-20 |
2-(4-(oxetan-3-yl)phenyl)acetic acid(WXC08659) Related Literature
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on 2-(4-(oxetan-3-yl)phenyl)acetic acid(WXC08659)
2-(4-(oxetan-3-yl)phenyl)acetic acid (WXC08659): A Comprehensive Overview
2-(4-(oxetan-3-yl)phenyl)acetic acid, also known as WXC08659, is a compound with the CAS number 1547059-04-0. This molecule has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. The compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and its phenyl group, which contributes to its aromaticity and reactivity. The acetic acid moiety further enhances its functional versatility, making it a valuable compound in both academic research and industrial applications.
The synthesis of 2-(4-(oxetan-3-yl)phenyl)acetic acid involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and cyclization. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. Its structural integrity and stability under various conditions make it suitable for use in demanding environments, such as high-throughput screening in drug discovery.
In terms of physical properties, WXC08659 exhibits a melting point of approximately 125°C and a boiling point around 320°C. These thermodynamic properties are advantageous for processes requiring thermal stability. Additionally, the compound demonstrates moderate solubility in common organic solvents such as dichloromethane and ethanol, which facilitates its use in solution-based reactions.
The chemical structure of 2-(4-(oxetan-3-yl)phenyl)acetic acid plays a pivotal role in its reactivity. The oxetane ring introduces strain into the molecule, making it more reactive compared to similar compounds with larger rings. This property has been exploited in various applications, including the development of new materials with enhanced mechanical properties. Recent studies have highlighted its potential as a building block for advanced polymers and coatings.
In the field of pharmacology, WXC08659 has shown promise as a lead compound for drug development. Its ability to interact with specific biological targets has been demonstrated in several assays, making it a valuable tool for researchers exploring new therapeutic avenues. Furthermore, the compound's bioavailability and metabolic stability have been evaluated in preclinical models, providing insights into its potential efficacy in treating various diseases.
The integration of computational chemistry techniques has significantly advanced our understanding of WXC08659's behavior at the molecular level. Quantum mechanical calculations have revealed key insights into its electronic structure and reactivity patterns, enabling more precise predictions of its interactions with other molecules. These findings have been instrumental in guiding experimental efforts and optimizing synthetic routes.
In conclusion, 2-(4-(oxetan-3-yl)phenyl)acetic acid (WXC08659) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthesis and characterization techniques, position it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to make significant contributions to the advancement of science and technology.
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